molecular formula C21H34O2 B14111313 5a-Pregnan-3a-ol-20-one-d4

5a-Pregnan-3a-ol-20-one-d4

Cat. No.: B14111313
M. Wt: 322.5 g/mol
InChI Key: AURFZBICLPNKBZ-OWFJAXHNSA-N
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Description

5α-Pregnan-3α-ol-20-one-d4: is a deuterated analog of 5α-Pregnan-3α-ol-20-one, a neurosteroid that acts as a positive allosteric modulator of the γ-aminobutyric acid (GABA) A receptor (GABAA).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5α-Pregnan-3α-ol-20-one-d4 typically involves the deuteration of 5α-Pregnan-3α-ol-20-one. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions .

Industrial Production Methods: Industrial production of 5α-Pregnan-3α-ol-20-one-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5α-Pregnan-3α-ol-20-one-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

5α-Pregnan-3α-ol-20-one-d4 exerts its effects by acting as a positive allosteric modulator of GABAA receptors. It binds to specific sites on the receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This modulation leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability .

Comparison with Similar Compounds

Uniqueness: 5α-Pregnan-3α-ol-20-one-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. The incorporation of deuterium atoms also reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .

Properties

Molecular Formula

C21H34O2

Molecular Weight

322.5 g/mol

IUPAC Name

2,2,2-trideuterio-1-[(3R,5S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16?,17+,18?,19?,20?,21?/m0/s1/i1D3,17D

InChI Key

AURFZBICLPNKBZ-OWFJAXHNSA-N

Isomeric SMILES

[2H][C@@]1(CCC2C1(CCC3C2CC[C@@H]4C3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])[2H]

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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